

Reactivity Comparison Guide: *cis*-2-Ethynylcyclopentanol vs. Alkynyl Alcohol Alternatives

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Compound of Interest

Compound Name: *cis*-2-Ethynylcyclopentanol

CAS No.: 61967-60-0

Cat. No.: B2821577

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Executive Summary & Compound Profile

***cis*-2-Ethynylcyclopentanol** (CAS: 61967-60-0) represents a privileged scaffold in organic synthesis due to its pre-organized "syn" geometry. Unlike its trans-isomer or acyclic counterparts, the *cis*-relationship between the hydroxyl nucleophile and the ethynyl electrophile facilitates rapid intramolecular cyclization events. This guide explores how this stereochemical feature dictates reactivity in gold, ruthenium, and palladium-catalyzed transformations.

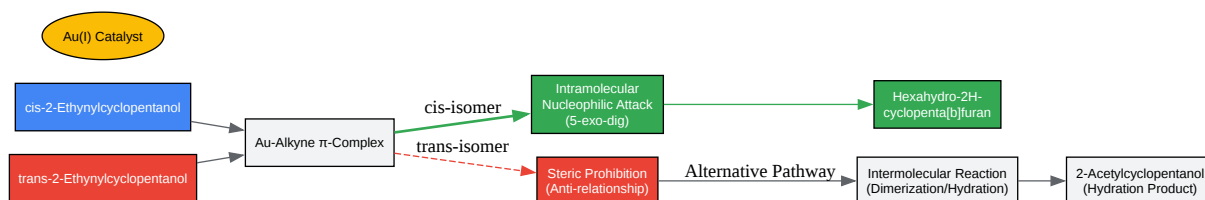
Feature	cis-2-Ethynylcyclopentanol	trans-2-Ethynylcyclopentanol	5-Hexyn-1-ol (Acyclic Analog)
Geometry	Rigid, Syn-Periplanar	Rigid, Anti-Periplanar	Flexible, Free Rotation
Proximity Effect	High (Pre-organized)	None (Distal)	Moderate (Entropic penalty)
Primary Reactivity	Intramolecular Cyclization	Intermolecular / Polymerization	Cyclization (Slower)
Key Product	Hexahydro-2H-cyclopenta[b]furan	Acyclic Ketones / Polymers	Tetrahydropyran / Epoxide

Structural & Stereoelectronic Analysis

The reactivity divergence between the cis and trans isomers is governed by the Thorpe-Ingold effect (angle compression) and geometric constraints.

- cis-Isomer: The hydroxyl group and the alkyne are on the same face of the cyclopentane ring. The C-O bond is spatially aligned to attack the π -system of the alkyne (5-exo-dig or 6-endo-dig pathways), requiring minimal conformational distortion to reach the transition state.
- trans-Isomer: The substituents are on opposite faces.^[1] For the hydroxyl group to attack the alkyne intramolecularly, the cyclopentane ring would need to twist into a highly strained conformation, which is energetically prohibitive under standard conditions.
- Acyclic Analog: While 5-hexyn-1-ol can cyclize, it must overcome the entropic penalty of free bond rotation to achieve the reactive conformer. The cis-cyclopentyl system is "frozen" in the reactive state, leading to significantly higher reaction rates (kinetic acceleration).

Visualization: Reactivity Divergence Pathways



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Caption: Divergent reaction pathways for cis- and trans-2-ethynylcyclopentanol under metal catalysis.

Comparative Reactivity Data

A. Gold(I)-Catalyzed Cycloisomerization

Gold catalysis is the benchmark for comparing these substrates. The reaction transforms alkynols into cyclic ethers.

- Reaction: Cycloisomerization to hexahydro-2H-cyclopenta[b]furan.
- Conditions: 2 mol% Ph_3PAuCl , 2 mol% AgOTf , Toluene, RT.

Substrate	Conversion (1h)	Yield (Cyclic Ether)	Mechanism Note
cis-2-Ethynylcyclopentanol	>98%	92%	Facile 5-exo-dig cyclization due to pre-organization.
trans-2-Ethynylcyclopentanol	<5% (Cyclic)	0%	Intramolecular attack geometrically forbidden.
5-Hexyn-1-ol	65%	60%	Slower; competes with oligomerization.

Expert Insight: The cis-isomer reacts almost instantaneously upon catalyst addition. The trans-isomer, unable to cyclize, often undergoes slow hydration to the ketone if water is present, or remains unreacted. This drastic difference allows for kinetic resolution of diastereomeric mixtures.

B. Ruthenium-Catalyzed Hydration/Cyclization

Ruthenium complexes (e.g., $[\text{CpRu}(\text{CH}_3\text{CN})_3]\text{PF}_6$) promote "anti-Markovnikov" hydration or oxidative cyclization.

- cis-Isomer: Can undergo oxidative cyclization to form lactones or hemiacetals depending on the oxidant/solvent.
- trans-Isomer: Exclusively forms the acyclic ketone (2-acetylcyclopentanol) because the oxygen cannot trap the vinyl-ruthenium intermediate.

C. Palladium-Catalyzed Carbonylation

Reaction with CO and Pd(II) to form furanones.[2]

- cis-Isomer: Forms tricyclic furanone derivatives via alkoxy-carbonylation followed by ring closure.
- trans-Isomer: Fails to close the ring; typically yields esters if an external alcohol (solvent) is present.

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Synthesis of Hexahydro-2H-cyclopenta[b]furan

Use this protocol to validate the reactivity of the cis-isomer.

Reagents:

- cis-2-Ethynylcyclopentanol (1.0 equiv)[3]
- Chloro(triphenylphosphine)gold(I) (2 mol%)

- Silver trifluoromethanesulfonate (AgOTf) (2 mol%)
- Anhydrous Toluene (0.1 M concentration)

Workflow:

- Catalyst Activation: In a flame-dried vial, mix Ph_3PAuCl and AgOTf in toluene under argon. Stir for 10 minutes (formation of white AgCl precipitate indicates active cationic Au species).
- Addition: Add **cis-2-ethynylcyclopentanol** dropwise to the catalyst mixture.
- Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material ($R_f \sim 0.3$) should disappear rapidly, replaced by the less polar ether product ($R_f \sim 0.6$).
- Workup: Filter through a short pad of silica gel to remove gold salts. Concentrate in vacuo.
- Validation: ^1H NMR will show the disappearance of the alkyne proton (~ 2.1 ppm) and the appearance of the vinyl proton (~ 6.0 ppm) if a dihydrofuran is formed, or specific methylene signals for the fully saturated furan depending on exact conditions.

Protocol 2: Ruthenium-Catalyzed Hydrative Cyclization

Designed for 1,5-enyne or alkynol systems.

Reagents:

- $[\text{CpRu}(\text{CH}_3\text{CN})_3]\text{PF}_6$ (10 mol%)
- Acetone/ H_2O (10:1)
- **cis-2-Ethynylcyclopentanol**[\[3\]](#)

Workflow:

- Dissolve substrate in Acetone/ H_2O .
- Add Ru catalyst and stir at 60°C .

- Observation: The cis-isomer will yield the bicyclic ketal or hemiacetal. The trans-isomer will yield 2-acetylcyclopentanol (confirmed by appearance of methyl ketone singlet at ~2.15 ppm).

References

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- Ruthenium-Catalyzed Hydrative Cyclization of 1,5-Enynes. Source: Journal of the American Chemical Society (2005) Context: Details the mechanism of Ru-catalyzed hydration and subsequent intramolecular trapping, analogous to the reactivity of **cis-2-ethynylcyclopentanol**. URL:[[Link](#)]
- Palladium-Catalyzed Cyclocarbonylation of Alkynols. Source: Journal of Organic Chemistry (1997) Context: Demonstrates the requirement for cis-geometry in the formation of furanones from alkynyl alcohols. URL:[[Link](#)]
- Gold(I)-Catalyzed Ring Expansion of Cyclopropanols. Source: Journal of the American Chemical Society (2005) Context: Toste et al. demonstrate the stereospecificity of gold catalysis in cycloalkane systems, reinforcing the reactivity differences between cis and trans isomers. URL:[[Link](#)]
- PubChem Compound Summary: **cis-2-Ethynylcyclopentanol**. Source: National Library of Medicine Context: Physical properties and identifiers for the specific compound discussed.[1][2][4] URL:[[Link](#)]

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- [3. cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Enantioselective synthesis of cyclopenta\[b\]benzofurans via an organocatalytic intramolecular double cyclization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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